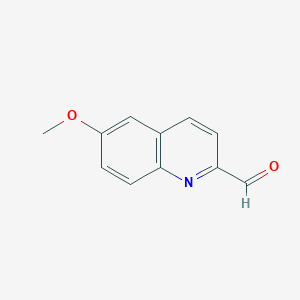

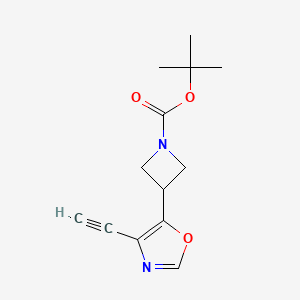

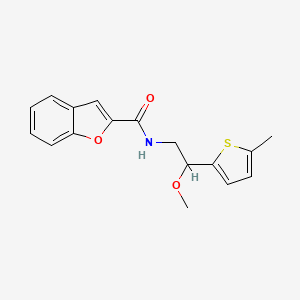

2-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-6-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-6-fluorobenzamide is a chemical compound that has been developed for scientific research purposes. It is also known as PF-06463922 and is classified as a potent and selective inhibitor of the receptor tyrosine kinase, ROS1.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

A foundational aspect of research on compounds related to "2-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-6-fluorobenzamide" involves the synthesis and evaluation of bioactive derivatives. For example, studies have focused on the development of 2-benzoyl pyrimidine derivatives as potential fungicidal agents. These compounds, including those with modifications on the pyrimidine and benzoyl groups, demonstrate varied biological activities, highlighting the importance of specific substituents in determining their efficacy against certain fungal pathogens (Q. Lü et al., 2015).

Material Science Applications

In material science, derivatives of the given compound have been explored for their potential in creating new polymers with desirable properties. For instance, aromatic diamine monomers containing pyridine and fluorine have been synthesized and used to produce polyimides. These materials exhibit excellent solubility in common solvents, high glass-transition temperatures, and remarkable thermal stability, making them suitable for advanced applications in electronics and coatings (Shujiang Zhang et al., 2007).

Drug Discovery and Pharmacological Research

In the realm of pharmacology, compounds structurally related to "2-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-6-fluorobenzamide" have been synthesized and evaluated for their potential as inhibitors of TNF-α production, a key factor in inflammatory processes. Although some derivatives showed moderate activity, their exploration provides valuable insights into the design of new anti-inflammatory drugs (X. Collin et al., 1999).

Advanced Imaging and Diagnostics

In medical imaging, specific derivatives have been investigated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), offering a promising avenue for the study of neurodegenerative disorders through positron emission tomography (PET). Such compounds, upon radiolabeling, could potentially serve as valuable tools for the non-invasive exploration of PBR expression in various pathologies (C. Fookes et al., 2008).

Chemical Synthesis and Catalysis

Research has also delved into the synthesis of novel compounds through integrated flow and microwave approaches, leading to broad-spectrum protein kinase inhibitors. These methodologies facilitate the efficient creation of derivatives with potential therapeutic applications, highlighting the compound's relevance in the development of new cancer treatments (C. Russell et al., 2015).

Eigenschaften

IUPAC Name |

2-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O/c1-10-15(11(2)21-17(20-10)23-8-3-4-9-23)22-16(24)14-12(18)6-5-7-13(14)19/h5-7H,3-4,8-9H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREJKEHIRWDBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684572.png)

![N-(2-methoxy-5-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2684576.png)

![2-[(4-Fluorophenoxy)methyl]morpholine HCl](/img/structure/B2684577.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2684582.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)